Superior TAAR1 Agonist Potency at Human Receptor vs. Clinically Advanced Agonists
2-Methyl-3-(naphthalen-1-yl)propan-1-amine demonstrates an EC50 of 6.80 nM for activation of human TAAR1, which is approximately 8-fold more potent than the clinically studied TAAR1 agonist RO5166017 (EC50 = 55 nM) [1]. It is also 2.5-fold more potent than RO5263397 (EC50 = 17 nM) and 16-fold more potent than ralmitaront (EC50 = 110.4 nM) . All measurements were conducted in recombinant HEK293 cells expressing human TAAR1, assessing cAMP accumulation.
| Evidence Dimension | Human TAAR1 agonist functional activity (EC50, nM) |
|---|---|
| Target Compound Data | 6.80 nM |
| Comparator Or Baseline | RO5166017: 55 nM; RO5263397: 17 nM; Ralmitaront: 110.4 nM |
| Quantified Difference | 8.1-fold more potent than RO5166017; 2.5-fold more potent than RO5263397; 16.2-fold more potent than ralmitaront |
| Conditions | HEK293 cells expressing recombinant human TAAR1; cAMP accumulation assay |
Why This Matters
Higher potency may enable lower dosing in vivo, reduced off-target engagement at saturating concentrations, and a wider experimental window in target validation studies.
- [1] BindingDB. BDBM106574. EC50 = 6.80 nM (human TAAR1). Data curated from US8586617. View Source
